3-Fluoro-O-methyl-D-tyrosine
CAS No.:
Cat. No.: VC13474941
Molecular Formula: C10H12FNO3
Molecular Weight: 213.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO3 |
|---|---|
| Molecular Weight | 213.21 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | ZESXBIYTDJAZSP-MRVPVSSYSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)F |
| SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)F |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-fluoro-O-methyl-D-tyrosine is C₁₀H₁₂FNO₃, with a molecular weight of 213.21 g/mol. Key structural features include:
-
Fluorine substitution at the meta position (C3) of the phenyl ring, which enhances electronegativity and alters ring reactivity.
-
Methoxy group replacing the phenolic hydroxyl, increasing lipophilicity and metabolic stability.
-
D-configuration, which influences its interaction with chiral biological systems.
Table 1: Comparative Physicochemical Properties of Fluorinated Tyrosine Derivatives
The methoxy group in 3-fluoro-O-methyl-D-tyrosine reduces hydrogen-bonding capacity compared to phenolic analogs, potentially enhancing blood-brain barrier penetration—a critical factor for neuroimaging agents .
Synthetic Routes and Precursor Development
The synthesis of 3-fluoro-O-methyl-D-tyrosine likely follows methodologies established for fluorinated tyrosine derivatives, involving electrophilic fluorination and protective group strategies.
Electrophilic Fluorination
A common approach for meta-fluorinated tyrosines involves iodination followed by fluorodestannylation. For example, Namavari et al. (1993) synthesized 6-[¹⁸F]-fluoro-L-m-tyrosine via stannyl precursor fluorination . Adapting this method:
-
Iodination: L-tyrosine is iodinated at the C3 position using iodine and silver trifluoroacetate.
-
Stannylation: The iodinated intermediate undergoes palladium-catalyzed stannylation with hexamethylditin.
-
Fluorination: Reaction with [¹⁸F]fluorine gas yields the fluorinated product.
-
Methylation: The hydroxyl group is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Enantiomeric Control
The D-configuration is achieved through chiral resolution or asymmetric synthesis. For instance, enzymatic resolution using acylases can separate racemic mixtures, though this adds complexity .
Yield Optimization
Biochemical and Biomedical Applications
Protein Engineering and Structural Studies
Fluorinated tyrosines are incorporated into proteins to study folding and stability. The fluorine atom’s small size and electronegativity minimally disrupt protein structure while providing a spectroscopic handle for NMR or X-ray crystallography . For example, 3-fluoro-DL-tyrosine has been used in β-galactosidase and bacteriorhodopsin studies to probe halogen-π interactions . The O-methyl variant may further stabilize proteins against oxidative degradation.
Case Study: LAT1-Mediated Tumor Targeting
In a 2024 study, ¹⁸F-FAMT demonstrated 92% specificity for malignant tumors versus benign lesions, attributed to LAT1 affinity . Similar principles apply to 3-fluoro-O-methyl-D-tyrosine, though its D-configuration may alter transporter recognition.
Enzyme Inhibition Studies
Fluorotyrosines inhibit enzymes like tyrosine aminotransferase (TAT), a key regulator of tyrosine catabolism. The O-methyl group in 3-fluoro-O-methyl-D-tyrosine likely enhances metabolic stability, prolonging inhibitory effects.
Challenges and Future Directions
Synthetic Accessibility
Multi-step syntheses and chiral purification remain bottlenecks. Automated radiosynthesizers, as used for ⁶⁸Ga-DOTATATE, could streamline production for clinical applications .
Pharmacokinetic Profiling
The D-enantiomer’s biodistribution and excretion pathways are understudied. Comparative studies with L-analogs are needed to assess brain penetration and tumor uptake.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume